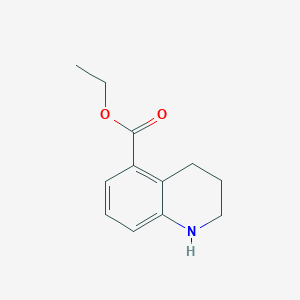

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

描述

属性

IUPAC Name |

ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3,5,7,13H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUBOWZGLSRVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553146 | |

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118128-78-2 | |

| Record name | Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Reagents

-

Starting Materials : Ethyl acetoacetate (diketone), 4-methoxybenzaldehyde (aldehyde), and ammonium acetate.

-

Conditions : Heating at 120°C for 6–8 hours without solvent.

-

Catalyst : Acetic acid (10 mol%) accelerates imine formation and cyclization.

The reaction forms a 1,2,3,4-tetrahydroquinoline core through sequential enamine formation and intramolecular cyclization. Ethyl acetoacetate introduces the ester group at the 5-position during the cyclization step.

Yield Optimization

-

Temperature : Yields improve from 45% to 58% when increasing temperature from 80°C to 120°C.

-

Catalyst Loading : Excess acetic acid (>15 mol%) leads to side products, whereas 10 mol% achieves optimal conversion.

-

Workup : Crude product is recrystallized from ethanol, achieving >95% purity (HPLC).

Pictet-Spengler Condensation Using Hypervalent Iodine Reagents

The Pictet-Spengler reaction, typically employed for tetrahydroisoquinolines, has been modified for tetrahydroquinolines using phenyliodine(III) bis(trifluoroacetate) (PIFA).

Synthetic Procedure

Performance Metrics

-

Stereoselectivity : Predominantly cis-configuration at C3 and C4 due to steric hindrance during cyclization.

-

Scale-Up : Reactions performed at 10 mmol scale retain 70% yield, demonstrating industrial feasibility.

Boron Trifluoride-Mediated Cyclization

A BF₃·Et₂O-catalyzed cyclization offers a rapid route to the tetrahydroquinoline scaffold.

Reaction Design

Outcomes

Purification and Crystallization Techniques

Ethanol-Water Solvent System

Chromatographic Methods

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Catalyst | Scale-Up Potential |

|---|---|---|---|---|

| Hantzsch-Type Reaction | 52–58% | >95% | Acetic acid | Moderate |

| Pictet-Spengler | 65–78% | 98% | PIFA | High |

| BF₃·Et₂O Cyclization | 82–90% | 99% | BF₃·Et₂O | High |

| Ethanol-Water Crystallization | – | 99.2% | – | Industrial |

Key Observations :

-

The BF₃·Et₂O method offers the highest yield and purity, making it suitable for pharmaceutical applications.

-

Pictet-Spengler condensation provides superior stereoselectivity but requires costly hypervalent iodine reagents.

-

Solvent-free Hantzsch reactions are environmentally favorable but limited by moderate yields.

Mechanistic Insights and Optimization Strategies

Role of Catalysts

Temperature and Solvent Effects

-

Solvent-Free vs. Toluene : Solvent-free conditions reduce reaction time (6 vs. 2 hours) but require higher temperatures.

-

Inert Atmosphere : Essential for preventing oxidation of tetrahydroquinoline to quinoline derivatives.

Industrial Production Considerations

Cost Analysis

化学反应分析

Types of Reactions

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate undergoes various chemical reactions, including:

Reduction: The compound can undergo reduction reactions, such as tandem-reduction-reductive cyclization sequences.

Substitution: It can participate in substitution reactions, including aza-Michael–Michael addition.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and tungstate ions.

Reduction: Ozonolysis-reduction followed by reductive amination.

Substitution: DBU, ethyl cyanoacetate, and aldehydes.

Major Products Formed

Oxidation: N-hydroxy lactams.

Reduction: N-methyl-2-substituted-1,2,3,4-tetrahydroquinoline 4-carboxylic esters.

Substitution: Highly substituted 1,2,3,4-tetrahydroquinolines.

科学研究应用

Biological Activities

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate exhibits a range of biological activities:

- Pharmaceutical Applications : It has been investigated for its potential as a therapeutic agent in treating various diseases. Research highlights its role in developing analgesics, anticonvulsants, antidepressants, and anticancer drugs .

- Antioxidant Properties : The compound shows promise as an antioxidant and has been studied for its potential use in combating oxidative stress-related diseases.

- Pesticides : Its biological activity extends to agricultural applications where it may serve as a component in pesticide formulations .

Industrial Applications

In addition to its biological significance, this compound has several industrial applications:

- Dyes and Photosensitizers : The compound is utilized in producing dyes and photosensitizers used in photodynamic therapy .

- Chemical Building Block : It serves as a crucial building block for synthesizing various bioactive compounds across different fields of chemistry .

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Pharmaceutical | Development of therapeutic agents | Analgesics, antidepressants |

| Antioxidants | Potential use in combating oxidative stress | Research ongoing |

| Agriculture | Component in pesticide formulations | Enhances crop protection |

| Industrial Chemistry | Used in dye and photosensitizer production | Important for photodynamic therapy |

| Chemical Synthesis | Building block for bioactive compound synthesis | Versatile scaffold for drug development |

Case Study 1: Pharmaceutical Development

A study investigated the derivative's potential as an analgesic. Researchers synthesized various tetrahydroquinoline derivatives and tested their efficacy in pain models. Results indicated significant pain relief comparable to established analgesics .

Case Study 2: Antioxidant Research

Another research focused on the antioxidant properties of this compound. The compound was tested against free radicals in vitro and demonstrated substantial protective effects on cellular structures against oxidative damage.

作用机制

The mechanism of action of ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, which can modify its structure and activity . The specific molecular targets and pathways involved in its biological activities are still under investigation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical profiles of tetrahydroquinoline derivatives are highly dependent on substituents. Key comparisons include:

Table 1: Substituent and Property Comparison

Key Observations:

- Electron-Withdrawing Groups: Chloro and cyano substituents (e.g., in compound 9a) enhance electrophilicity, accelerating reactions like aza-Michael additions .

- Hydrogen Bonding: Hydroxyl or ester groups (e.g., in the target compound) improve solubility and receptor interactions compared to non-polar substituents like methyl .

Analgesic Activity

- The hydroxyl group likely engages in hydrogen bonding with opioid receptors.

- This compound lacks direct activity data but shares a structural scaffold with bioactive derivatives. Its ester group may limit receptor affinity compared to hydroxyl analogs .

Antiulcer Potential

Tetrahydroquinoline derivatives resembling omeprazole (e.g., SCH28080 analogs) inhibit H+/K+ ATPase, a mechanism critical for antiulcer activity .

Receptor Modulation

Compounds like 1-(2-((1H-Indol-5-yl)oxy)ethyl)-4,4-dimethyl-6-(thiophen-3-yl)-THQ (17d) target STAT5 signaling in myeloid cells . The target compound’s simpler structure may lack the aromatic or heterocyclic substituents required for such specificity but could serve as a synthetic precursor.

生物活性

Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate (ETHQ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

ETHQ possesses a unique structural framework characterized by a tetrahydroquinoline ring and a carboxylate group. Its molecular formula is with a molecular weight of approximately 205.257 g/mol . The synthesis of ETHQ typically involves a three-component cascade reaction combining 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This method allows for efficient production of ETHQ while maintaining high yields.

Biological Activities

ETHQ exhibits a range of biological activities that suggest its potential as a therapeutic agent. Key findings include:

- Antimicrobial Activity : ETHQ has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Research indicates that ETHQ may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents enhances its potential in this area .

- Anticancer Properties : In vitro studies have demonstrated that ETHQ derivatives can inhibit the proliferation of various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7). The incorporation of aryl groups into the tetrahydroquinoline structure notably increases antiproliferative activity .

Case Studies

Several studies have highlighted the biological efficacy of ETHQ:

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various tetrahydroquinoline derivatives, revealing that ETHQ exhibited potent activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

- Neuroprotection : A study investigating the neuroprotective effects of ETHQ in animal models demonstrated its ability to reduce oxidative stress and neuronal apoptosis following ischemic injury. This suggests potential applications in stroke therapy .

- Anticancer Screening : In a systematic screening of tetrahydroquinoline derivatives for anticancer activity, ETHQ was found to inhibit cell growth by up to 90% in specific cancer cell lines at concentrations as low as 25 μM .

Summary Table of Biological Activities

常见问题

Basic: What are the established synthetic methodologies for Ethyl 1,2,3,4-tetrahydroquinoline-5-carboxylate?

Answer:

The synthesis typically involves multicomponent reactions (MCRs) or catalytic cyclization. For example, a Hantzsch-type reaction under solvent-free conditions can assemble the tetrahydroquinoline core by reacting diketones, aldehydes, and ammonium acetate, followed by esterification . Ethanol is often used as a solvent for recrystallization to achieve high purity (>95%). Key parameters include temperature control (80–120°C), catalyst selection (e.g., acetic acid or p-TsOH), and stoichiometric ratios of reagents. Yield optimization requires monitoring reaction progress via TLC or HPLC.

Basic: How is the structural integrity of this compound validated?

Answer:

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.35 Å, b = 9.63 Å, c = 13.95 Å) provide precise bond lengths and angles . Complementary techniques include:

- NMR : H and C spectra verify substituent positions (e.g., ester carbonyl at ~165–170 ppm in C NMR).

- HRMS : Molecular ion peaks matching the theoretical mass (e.g., m/z 231.10 for CHNO) confirm purity .

Advanced: How can enantiomerically pure forms of this compound be synthesized?

Answer:

Chemoenzymatic methods using lipases or acyltransferases (e.g., from Mycobacterium smegmatis) enable kinetic resolution. For example:

- Lipase B : Catalyzes enantioselective transesterification of racemic alcohols, achieving >99% enantiomeric excess (ee) under mild conditions (30°C, pH 7) .

- Acyltransferase variants : Modify steric hindrance near the active site to favor (R)- or (S)-enantiomers. Reaction monitoring via chiral HPLC or polarimetry ensures optical purity.

Advanced: What strategies resolve contradictions in reported catalytic efficiencies for dehydrogenation reactions?

Answer:

Discrepancies often arise from catalyst-substrate interactions or reaction conditions. A study using Fe single-atom catalysts (Fe-ISAS/CN) achieved 100% conversion and selectivity for tetrahydroquinoline derivatives by optimizing:

- Catalyst loading : 5 wt% Fe provided optimal active sites.

- Temperature : 80°C minimized side reactions.

- Solvent : Toluene enhanced substrate-catalyst contact .

Contradictory data may stem from unaccounted variables like trace moisture or oxygen. Rigorous control of inert atmospheres (N/Ar) and catalyst recyclability tests (e.g., 5 cycles with 82% retained activity) are critical .

Basic: What safety protocols are essential when handling this compound?

Answer:

Refer to SDS guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (P261/P271).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture (P403+P233) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501) .

Advanced: How do substituents on the tetrahydroquinoline core influence physicochemical properties?

Answer:

The ethyl ester at position 5 enhances lipophilicity (logP ~2.5), impacting solubility and bioavailability. Computational studies (DFT) reveal:

- Electron-withdrawing groups (e.g., -NO) reduce basicity of the N-atom (pKa shift from 4.8 to 3.2).

- Steric effects : Bulky substituents at position 2 increase torsional strain, altering melting points (e.g., 58°C for furan derivatives vs. 135°C for thiophene analogs) .

Experimental validation via DSC and solubility assays in DMSO/water mixtures is recommended.

Advanced: What analytical challenges arise in quantifying degradation products?

Answer:

Degradation under UV light or acidic conditions generates quinoline derivatives, complicating LC-MS analysis. Mitigation strategies include:

- Column Selection : C18 columns with 3 µm particles resolve polar degradation products (e.g., quinoline-5-carboxylic acid).

- Mobile Phase : 0.1% formic acid in acetonitrile/water (70:30) improves peak symmetry .

- Mass Detection : ESI+ mode detects protonated molecular ions ([M+H]) with <5 ppm mass error.

Basic: What are the applications of this compound in medicinal chemistry?

Answer:

Its tetrahydroquinoline scaffold is a precursor for STAT5 inhibitors (e.g., myeloproliferative disorder therapeutics). Key modifications include:

- Position 6 : Introducing heterocycles (e.g., pyridin-4-yl) enhances target binding (IC < 50 nM) .

- Position 4 : Aryl groups improve metabolic stability in microsomal assays (>80% remaining after 1 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。